molecular formula C21H35FN2O3 B14584297 5-Fluoro-1-heptadecanoylpyrimidine-2,4(1H,3H)-dione CAS No. 61251-80-7

5-Fluoro-1-heptadecanoylpyrimidine-2,4(1H,3H)-dione

Katalognummer: B14584297
CAS-Nummer: 61251-80-7
Molekulargewicht: 382.5 g/mol
InChI-Schlüssel: PMUWVZSKOIUUFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-1-heptadecanoylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-heptadecanoylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Formation of the Pyrimidine Core: This can be achieved through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Introduction of the Fluoro Group: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Attachment of the Heptadecanoyl Chain: This step involves acylation using heptadecanoyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the heptadecanoyl chain, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the pyrimidine ring or the fluoro group, potentially leading to the formation of dihydropyrimidines or defluorinated products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), organolithium reagents

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield heptadecanoic acid, while substitution could introduce various functional groups at the fluoro position.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in studying biological processes involving pyrimidine derivatives.

    Medicine: Possible applications in drug development, particularly for antiviral or anticancer agents.

    Industry: Use in the development of specialty chemicals or materials with unique properties.

Wirkmechanismus

The mechanism of action of 5-Fluoro-1-heptadecanoylpyrimidine-2,4(1H,3H)-dione would depend on its specific application. In a biological context, it could interact with enzymes or receptors involved in nucleic acid metabolism, potentially inhibiting their activity. The fluoro group could enhance binding affinity or selectivity for certain molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Fluorouracil: A well-known pyrimidine analog used in cancer treatment.

    1-Heptadecanoylpyrimidine-2,4(1H,3H)-dione: Similar structure but without the fluoro group.

    5-Fluoro-2,4(1H,3H)-pyrimidinedione: Lacks the heptadecanoyl chain.

Uniqueness

5-Fluoro-1-heptadecanoylpyrimidine-2,4(1H,3H)-dione is unique due to the combination of the fluoro group and the long heptadecanoyl chain, which can impart distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

61251-80-7

Molekularformel

C21H35FN2O3

Molekulargewicht

382.5 g/mol

IUPAC-Name

5-fluoro-1-heptadecanoylpyrimidine-2,4-dione

InChI

InChI=1S/C21H35FN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(25)24-17-18(22)20(26)23-21(24)27/h17H,2-16H2,1H3,(H,23,26,27)

InChI-Schlüssel

PMUWVZSKOIUUFO-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCC(=O)N1C=C(C(=O)NC1=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.